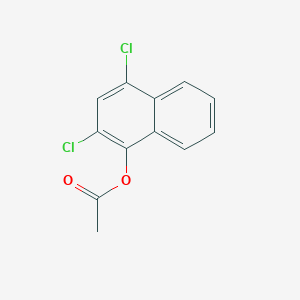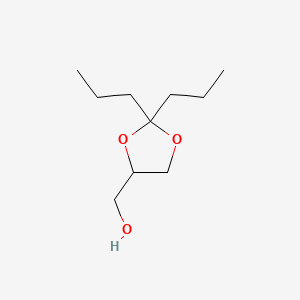![molecular formula C25H16O2 B14734400 3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one CAS No. 10408-82-9](/img/structure/B14734400.png)
3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a benzylidene group and a phenyl group attached to a naphthofuran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one typically involves multi-step organic reactions. One common method involves the condensation of benzaldehyde with 9-phenylnaphtho[2,3-c]furan-1(3H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted naphthofuran derivatives.
Applications De Recherche Scientifique
3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one involves its interaction with molecular targets within cells. For instance, it may inhibit enzymes involved in critical biochemical pathways, leading to the disruption of cellular functions. The compound’s structure allows it to bind to specific proteins or DNA, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Benzylidene-Naphtho[2,3-B]thiophen-4-Ones: These compounds share a similar core structure but differ in the presence of a thiophene ring instead of a furan ring.
3-Benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione: This compound has a benzoyl group instead of a benzylidene group, leading to different chemical properties.
Uniqueness
3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
10408-82-9 |
|---|---|
Formule moléculaire |
C25H16O2 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
1-benzylidene-4-phenylbenzo[f][2]benzofuran-3-one |
InChI |
InChI=1S/C25H16O2/c26-25-24-21(22(27-25)15-17-9-3-1-4-10-17)16-19-13-7-8-14-20(19)23(24)18-11-5-2-6-12-18/h1-16H |
Clé InChI |
LDVKVVNPZCAXTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C2C3=CC4=CC=CC=C4C(=C3C(=O)O2)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate](/img/structure/B14734323.png)
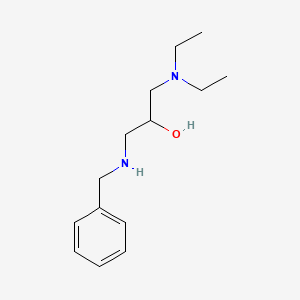
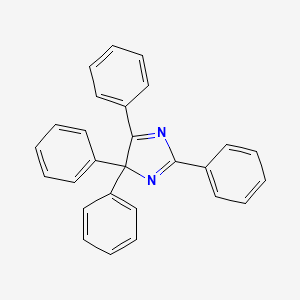

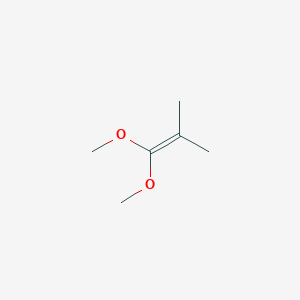

![N,N'-dimethyl-1-(3-nitrophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-N'-[(Z)-(3-nitrophenyl)methylideneamino]methanediamine](/img/structure/B14734357.png)
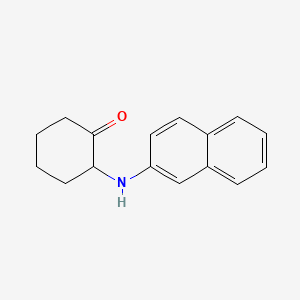

![1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy-](/img/structure/B14734370.png)
![[(4-Acetyloxyphenyl)-propanoyloxymethyl] propanoate](/img/structure/B14734384.png)
![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carbonitrile](/img/structure/B14734390.png)
